Ac-DL-His-DL-His-Gly-DL-His-NHMe

Description

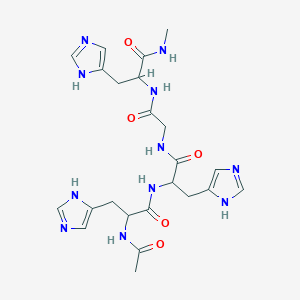

Ac-DL-His-DL-His-Gly-DL-His-NHMe is a synthetic tripeptide derivative featuring alternating racemic histidine (DL-His) residues and a central glycine (Gly) residue. The compound is acetylated (Ac) at the N-terminus and methylamidated (NHMe) at the C-terminus. The "DL" notation indicates that each histidine residue exists as a racemic mixture of D- and L-enantiomers, a design choice often employed to study stereochemical effects on peptide function or stability. This compound is likely used in biochemical research to investigate metal-binding properties (due to histidine’s imidazole side chain) or peptide folding dynamics.

Properties

IUPAC Name |

2-acetamido-3-(1H-imidazol-5-yl)-N-[3-(1H-imidazol-5-yl)-1-[[2-[[3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N11O5/c1-13(35)32-19(5-16-8-27-12-31-16)23(39)34-18(4-15-7-26-11-30-15)22(38)28-9-20(36)33-17(21(37)24-2)3-14-6-25-10-29-14/h6-8,10-12,17-19H,3-5,9H2,1-2H3,(H,24,37)(H,25,29)(H,26,30)(H,27,31)(H,28,38)(H,32,35)(H,33,36)(H,34,39) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRGPEYUEWGFBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N11O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DL-His-DL-His-Gly-DL-His-NHMe typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

Ac-DL-His-DL-His-Gly-DL-His-NHMe can undergo various chemical reactions, including:

Oxidation: The imidazole side chain of histidine can be oxidized under specific conditions.

Reduction: Reduction reactions can target the peptide bonds or side chains.

Substitution: The imidazole ring can participate in substitution reactions, particularly with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Reduction: Reducing agents like sodium borohydride may be employed.

Substitution: Electrophilic reagents such as alkyl halides can react with the imidazole ring.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of oxo-histidine derivatives.

Scientific Research Applications

Ac-DL-His-DL-His-Gly-DL-His-NHMe has several scientific research applications:

Chemistry: Used as a model compound to study peptide chemistry and reactions involving histidine residues.

Biology: Investigated for its role in enzyme catalysis and protein interactions due to the presence of histidine.

Medicine: Explored for potential therapeutic applications, including as a component in drug delivery systems.

Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ac-DL-His-DL-His-Gly-DL-His-NHMe involves its interaction with molecular targets through the imidazole side chains of histidine residues. These interactions can influence enzyme activity, protein folding, and metal ion coordination. The peptide can act as a chelating agent, binding to metal ions and affecting their biological availability and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks specific data on Ac-DL-His-DL-His-Gly-DL-His-NHMe, but general comparisons can be inferred from analogous compounds and structural principles:

Table 1: Key Properties of this compound and Analogues

Key Differences and Research Findings

For example, L-histidine-containing peptides exhibit stronger coordination with transition metals (e.g., Cu²⁺, Zn²⁺) due to defined chiral centers .

Functional Versatility :

- DL-Glyceric Acid () is a small chiral carboxylic acid used in organic synthesis, contrasting sharply with the peptide’s larger size and multifunctional side chains .

Stability and Solubility :

- Methylamidation (NHMe) in this compound may enhance membrane permeability compared to free carboxyl-terminated peptides, a property critical for drug delivery studies.

Metal-Binding Capacity: The tri-histidine motif is known to chelate metals, but racemic DL-His residues could disrupt optimal geometry. Studies on L-His peptides show dissociation constants (Kd) for Cu²⁺ in the nanomolar range, whereas DL-His variants may exhibit weaker binding.

Limitations of the Provided Evidence

The sources supplied focus on unrelated topics:

- discusses Description Logics (DL) in computer science, which is unrelated to the compound’s "DL" stereochemical notation .

- details DL-Glyceric Acid, a structurally and functionally distinct compound .

To address the query comprehensively, access to specialized peptide chemistry databases (e.g., PubChem, CAS Content Collection) or peer-reviewed studies on histidine-rich peptides is required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.